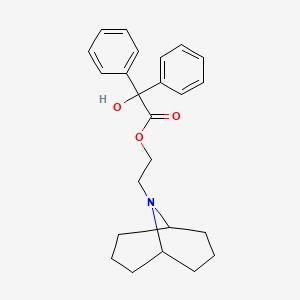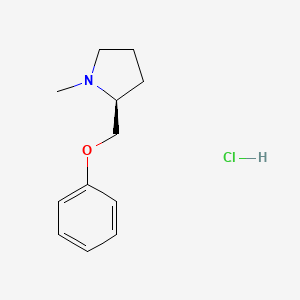
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a phenoxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride typically involves the reaction of (S)-1-Methyl-2-pyrrolidinone with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine: The non-hydrochloride form of the compound.
®-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride: The enantiomer of the compound.
Phenoxymethylpenicillin: A structurally related compound with antibiotic properties.
Uniqueness
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a phenoxymethyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
174213-53-7 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
(2S)-1-methyl-2-(phenoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-9-5-6-11(13)10-14-12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
AYCZCBBRJZHXMW-MERQFXBCSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=CC=CC=C2.Cl |
Canonical SMILES |
CN1CCCC1COC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




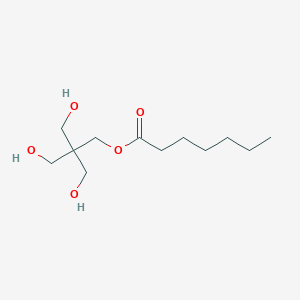
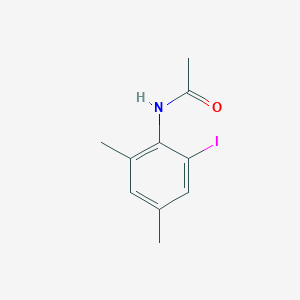
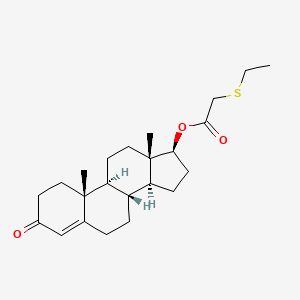

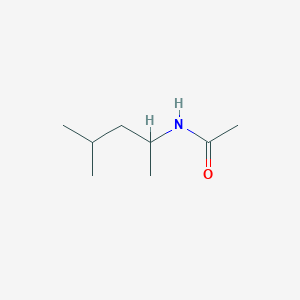
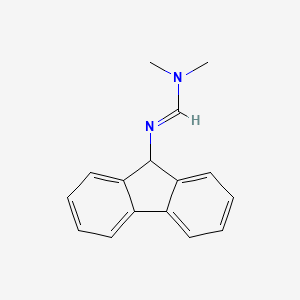
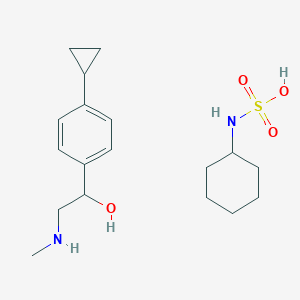

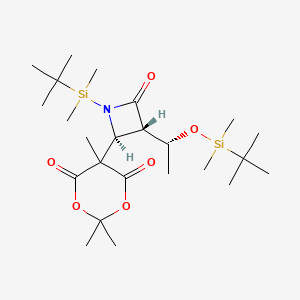
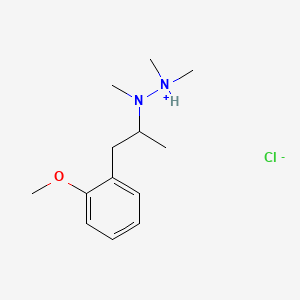
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
